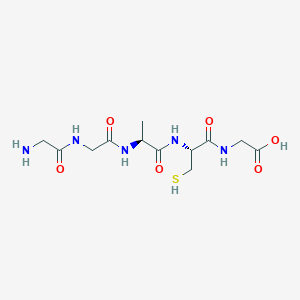
Glycylglycyl-L-alanyl-L-cysteinylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-L-alanyl-L-cysteinylglycine is a peptide compound composed of five amino acids: glycine, glycine, L-alanine, L-cysteine, and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-alanyl-L-cysteinylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency.
化学反応の分析
Types of Reactions
Glycylglycyl-L-alanyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide derivatives with modified functional groups.
科学的研究の応用
Glycylglycyl-L-alanyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function, particularly in disulfide bond formation.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of Glycylglycyl-L-alanyl-L-cysteinylglycine involves its ability to form disulfide bonds through the oxidation of the cysteine residue. This property is crucial for its role in stabilizing protein structures and modulating redox reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups.
類似化合物との比較
Similar Compounds
Glycylglycyl-L-alanine: A simpler peptide with similar backbone structure but lacking the cysteine residue.
L-alanyl-L-cysteinylglycine: Contains the same amino acids but in a different sequence.
Glycyl-L-alanyl-L-cysteinylglycine: Similar structure but with a different arrangement of glycine residues.
Uniqueness
Glycylglycyl-L-alanyl-L-cysteinylglycine is unique due to the presence of both glycine and cysteine residues, which confer specific chemical reactivity and biological functions. The cysteine residue allows for the formation of disulfide bonds, making this compound particularly valuable in studies related to protein folding and stability.
特性
CAS番号 |
651031-98-0 |
|---|---|
分子式 |
C12H21N5O6S |
分子量 |
363.39 g/mol |
IUPAC名 |
2-[[(2R)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H21N5O6S/c1-6(16-9(19)3-14-8(18)2-13)11(22)17-7(5-24)12(23)15-4-10(20)21/h6-7,24H,2-5,13H2,1H3,(H,14,18)(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t6-,7-/m0/s1 |
InChIキー |
REPVGRCJDFHKSN-BQBZGAKWSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
正規SMILES |
CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


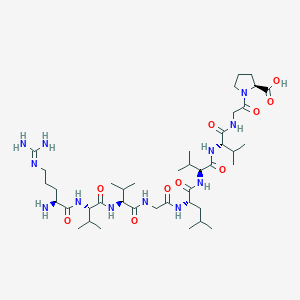



![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
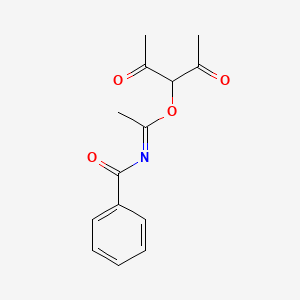
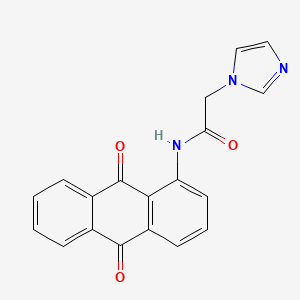
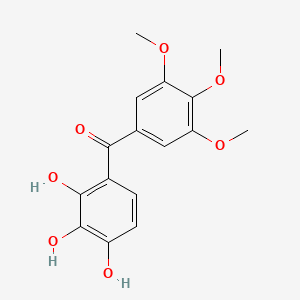
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)


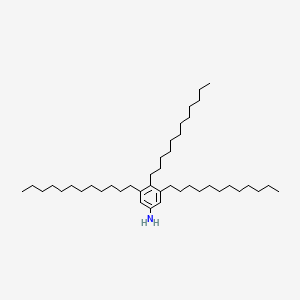
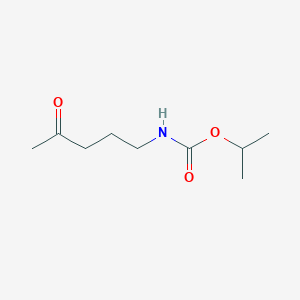
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
